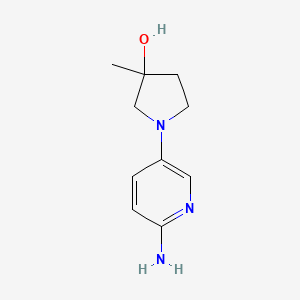

1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol

Description

Properties

CAS No. |

921592-92-9 |

|---|---|

Molecular Formula |

C10H15N3O |

Molecular Weight |

193.25 g/mol |

IUPAC Name |

1-(6-aminopyridin-3-yl)-3-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C10H15N3O/c1-10(14)4-5-13(7-10)8-2-3-9(11)12-6-8/h2-3,6,14H,4-5,7H2,1H3,(H2,11,12) |

InChI Key |

HCNAORHXFPIKKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C1)C2=CN=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Methylpyrrolidin-3-ol Core

A key intermediate in the synthesis is 1-methylpyrrolidin-3-ol, which can be prepared on an industrial scale by catalytic hydrogenation and formaldehyde reaction of suitable precursors:

| Step | Reaction Conditions | Reagents | Outcome |

|---|---|---|---|

| A | Reaction of compound (II) with formaldehyde and hydrogen in solvent with metal catalyst | Compound (II), formaldehyde (1-5 molar equiv), H2, metal catalyst | Mixture containing formaldehyde and 1-methylpyrrolidin-3-ol |

| B | Mixing the above mixture with hydrogen and secondary amines in solvent with metal catalyst, followed by catalyst removal and distillation | Secondary amines (e.g., diethylamine, dipropylamine, pyrrolidine), H2, metal catalyst | Purified 1-methylpyrrolidin-3-ol obtained by distillation |

This method provides an industrially scalable route to 1-methylpyrrolidin-3-ol with good control over purity and yield.

Stereochemical Considerations and Functional Group Transformations

- The methyl and hydroxyl groups at the 3-position of the pyrrolidine ring require stereochemical control, often achieved by starting from chiral precursors or using stereoselective catalysts.

- Protection and deprotection steps may be employed to safeguard the hydroxyl group during coupling reactions.

- Secondary amines used in the catalytic hydrogenation step can influence the stereochemical outcome and purity of the final product.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- The use of secondary amines such as pyrrolidine or diethylamine in the hydrogenation step improves yield and selectivity of the pyrrolidin-3-ol intermediate.

- Palladium-catalyzed coupling reactions under mild conditions provide high regioselectivity and functional group tolerance for the introduction of the aminopyridinyl substituent.

- The reaction conditions, including temperature, solvent choice, and catalyst loading, are critical for optimizing yield and purity.

- Industrial scale-up benefits from the two-step hydrogenation and amine treatment process, allowing efficient catalyst removal and product isolation.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs and their properties:

Key Structural Differences and Implications

- Pyrrolidine vs. Piperidine/Piperazine Rings: The pyrrolidine ring in the target compound (5-membered) confers conformational rigidity compared to 6-membered piperidine () or piperazinone ().

- Functional Group Variations: The hydroxyl group in 3-methylpyrrolidin-3-ol () and ethanol in 2-(6-aminopyridin-3-yl)ethanol () differ in polarity and hydrogen-bonding capacity, impacting solubility and membrane permeability. Torin2 () demonstrates that extended aromatic systems (e.g., benzo[h][1,6]-naphthyridinone) significantly enhance target affinity compared to simpler aminopyridine derivatives.

Physicochemical Properties

- Solubility and LogP: The hydroxyl and amine groups in the target compound improve aqueous solubility compared to nonpolar analogs like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (). LogP values are likely lower than those of Torin2 (more lipophilic due to trifluoromethyl groups), favoring better bioavailability.

Stereochemical Considerations :

- Enantiomers of pyrrolidine derivatives (e.g., (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol in ) exhibit divergent biological activities. The stereochemistry of the target compound’s 3-methyl and hydroxyl groups may critically influence its efficacy.

Biological Activity

1-(6-Aminopyridin-3-yl)-3-methylpyrrolidin-3-ol, also known as compound CID 69178260, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H15N3O. The compound features a pyrrolidine ring substituted with a 6-aminopyridine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound can act as inhibitors of various enzymes involved in inflammatory pathways. Specifically, studies have shown that related aminopyridines inhibit myeloperoxidase (MPO), an enzyme linked to oxidative stress and inflammatory diseases . The inhibition of MPO can lead to reduced oxidative damage in tissues, suggesting therapeutic potential in conditions like cardiovascular disease.

Inhibition of Myeloperoxidase (MPO)

A study highlighted the effectiveness of aminopyridine derivatives in inhibiting MPO activity in human plasma and blocking MPO-dependent vasomotor dysfunction in ex vivo models . This inhibition was further confirmed in vivo using mouse models. The selectivity for MPO over similar enzymes suggests a targeted therapeutic approach for inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of related compounds shows high oral bioavailability and favorable metabolic stability. For instance, aminopyridine derivatives have demonstrated significant systemic exposure after oral administration, which is crucial for their potential use in chronic inflammatory conditions .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.